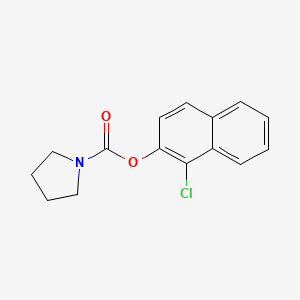
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate is a chemical compound that features a naphthalene ring substituted with a chlorine atom at the first position and a pyrrolidine-1-carboxylate group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate typically involves the following steps:
Chlorination of Naphthalene: Naphthalene is chlorinated to produce 1-chloronaphthalene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pyrrolidine-1-carboxylate: Pyrrolidine is reacted with a carboxylating agent to form pyrrolidine-1-carboxylate. Common carboxylating agents include phosgene or carbon dioxide.
Coupling Reaction: The final step involves coupling 1-chloronaphthalene with pyrrolidine-1-carboxylate under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-chloronaphthalene: A simpler analog without the pyrrolidine-1-carboxylate group.
Pyrrolidine-1-carboxylate: Lacks the naphthalene ring and chlorine substitution.
Naphthalene derivatives: Various naphthalene compounds with different substituents.
Uniqueness
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate is unique due to the combination of the naphthalene ring, chlorine substitution, and pyrrolidine-1-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c16-14-12-6-2-1-5-11(12)7-8-13(14)19-15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
Clé InChI |
NOAMCZXEXCJACJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


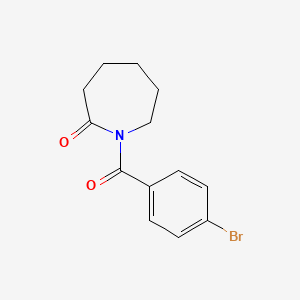
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
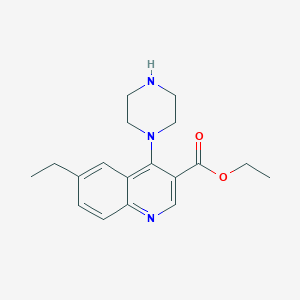

![Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B15096680.png)
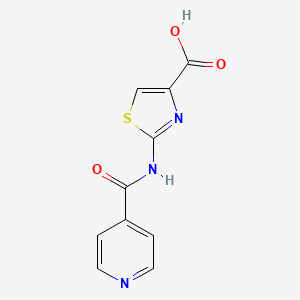
![(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B15096692.png)

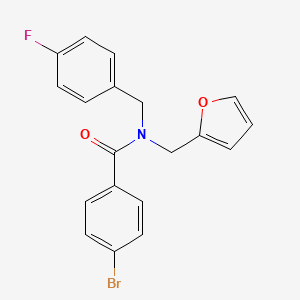
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15096704.png)
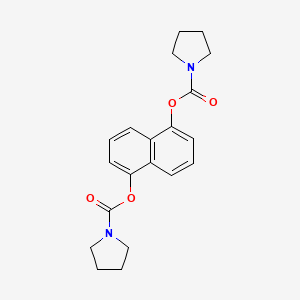
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096720.png)

![1-(3-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B15096729.png)
